GSK366A - 1403602-59-4

GSK366A

Catalog Number: EVT-270069
CAS Number: 1403602-59-4
Molecular Formula: C24H25F3N4O2
Molecular Weight: 458.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK366A is a novel anti-TB agent against Mycobacterium tuberculosis and Mycobacterium bovis BCG, targeting MmpL3 and inhibiting EchA6.
Source and Classification

GSK366A is classified as a small molecule drug candidate. It is synthesized through a series of chemical reactions that involve the modification of existing pharmacophores to enhance their biological activity and selectivity. The compound's chemical structure is designed to interact with specific targets in the body, often related to inflammatory processes or immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK366A involves multiple steps, typically starting from commercially available precursors. The synthetic route is optimized for yield and purity, employing techniques such as:

  • Refluxing: Heating the reaction mixture to promote the formation of desired products.
  • Chromatography: Used for purification of intermediates and final products.
  • Crystallization: To obtain high-purity solid forms of the compound.

The exact synthetic pathway may include various functional group transformations, such as oxidation, reduction, and coupling reactions, tailored to achieve the final molecular structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK366A can be represented by its chemical formula, which details the types and numbers of atoms present. While specific data on GSK366A's molecular weight and precise structure are proprietary, it typically features:

  • A core scaffold that defines its biological activity.
  • Functional groups that enhance solubility and target specificity.
Chemical Reactions Analysis

Reactions and Technical Details

GSK366A undergoes several key chemical reactions during its synthesis and in biological systems:

  • Nucleophilic substitutions: Essential for introducing functional groups that enhance activity.
  • Cyclization reactions: Often employed to form rings that are integral to the compound's structure.
  • Hydrolysis: May occur in physiological conditions, affecting the compound's stability and activity.

These reactions are carefully controlled during synthesis to ensure high yields and minimal by-products.

Mechanism of Action

Process and Data

The mechanism of action for GSK366A involves its interaction with specific molecular targets within cells. This interaction typically leads to:

  • Modulation of signaling pathways associated with inflammation or immune responses.
  • Alteration in gene expression profiles relevant to disease processes.

The precise mechanism may vary depending on the target tissue or disease model being studied. Research continues to elucidate these pathways to optimize therapeutic strategies involving GSK366A.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK366A's physical properties include:

  • Solubility: Important for bioavailability; often optimized during synthesis.
  • Stability: Assessed under various conditions (e.g., pH, temperature) to determine shelf life and storage requirements.
  • Melting Point: Provides insight into purity; typically determined through differential scanning calorimetry or similar techniques.

Chemical properties such as reactivity with other compounds or stability under physiological conditions are also evaluated during development.

Applications

Scientific Uses

GSK366A is primarily investigated for potential applications in treating inflammatory diseases, autoimmune disorders, or other conditions where modulation of immune response is beneficial. Its development reflects a growing trend towards precision medicine, where therapies are tailored based on individual patient profiles and disease mechanisms.

Research studies continue to explore its efficacy in preclinical models, aiming to establish safety profiles before advancing to clinical trials. The outcomes from these studies will determine its future applications in clinical settings.

Introduction to Glycogen Synthase Kinase 3 (GSK3) and Isoforms

Evolutionary Conservation and Isoform Diversity in GSK3

GSK3α vs. GSK3β: Structural and Functional Divergence

GSK3α and GSK3β share 84% overall amino acid identity and 98% identity within their catalytic kinase domains, yet they possess distinct N- and C-terminal regions that confer isoform-specific functionalities [7] [8]. GSK3α (51 kDa) contains a glycine-rich N-terminal extension absent in GSK3β (47 kDa), while GSK3β features a unique phosphorylation site (Thr390) involved in protein stability regulation [7] [8]. These structural differences translate to non-overlapping physiological roles:

  • Embryonic Development: Genetic knockout studies reveal that GSK3B deficiency causes embryonic lethality in mice due to hepatocyte apoptosis, whereas GSK3A knockout mice are viable but exhibit glucose hypersensitivity and male infertility due to impaired sperm motility [7] [8].
  • Substrate Specificity: GSK3β preferentially phosphorylates microtubule-associated proteins (e.g., tau, MAP1B) critical for neuronal stability, while GSK3α regulates metabolic substrates like glycogen synthase and transcription factors such as c-Jun [1] [6].
  • Pathological Roles: In Alzheimer’s disease, GSK3β drives tau hyperphosphorylation and neurofibrillary tangle formation, whereas GSK3α modulates amyloid precursor protein (APP) processing and β-amyloid production [1] [8].

Table 1: Structural and Functional Differences Between GSK3 Isoforms

FeatureGSK3αGSK3β
Molecular Weight51 kDa47 kDa
Unique DomainsGlycine-rich N-terminusPhosphoregulatory C-terminus
Knockout PhenotypeViable; metabolic defectsEmbryonic lethal (E16)
Key SubstratesGlycogen synthase, c-JunTau, β-catenin, MAP1B
Disease AssociationsType 2 diabetes, Alzheimer's (Aβ)Alzheimer's (tau), bipolar disorder

Tissue-Specific Expression Profiles of GSK3 Isoforms

The expression patterns of GSK3 isoforms vary significantly across tissues, reflecting their specialized roles. Data from the Human Protein Atlas and RNA sequencing analyses demonstrate:

  • Ubiquitous but Uneven Expression: GSK3α is expressed at higher levels than GSK3β in most tissues, with notable exceptions in the brain where both isoforms are abundant [2] [7].
  • Neural Tissues: GSK3β predominates in the central nervous system (CNS), particularly in regions like the hippocampus and substantia nigra, where it regulates neuronal survival, synaptic plasticity, and dopaminergic function [3] [6].
  • Metabolic Tissues: Skeletal muscle and liver exhibit elevated GSK3α expression, aligning with its role in glycogen synthesis and insulin signaling [7] [8].
  • Reproductive System: Testis shows uniquely high expression of both isoforms, with GSK3α critical for spermatogenesis [2].

Table 2: Tissue-Specific Expression of GSK3 Isoforms (Relative Abundance)

TissueGSK3α ExpressionGSK3β ExpressionDominant Isoform
BrainHigh (RPKM 26.3)HighGSK3β
TestisHigh (RPKM 18.3)ModerateGSK3α
LiverModerateLowGSK3α
Skeletal MuscleHighLowGSK3α
PancreasLowVery LowNeither

GSK3 as a Multifunctional Serine/Threonine Kinase

Primed Phosphorylation Mechanism and Substrate Specificity

GSK3’s substrate recognition is uniquely dependent on a "priming phosphorylation" mechanism, which distinguishes it from other kinases:

  • Priming Requirement: Most GSK3 substrates must be pre-phosphorylated (primed) by another kinase (e.g., casein kinase 1, CK1) at a residue located four amino acids C-terminal to the GSK3 target site. This creates the recognition motif S/T-X-X-X-S/T(P) (where S/T(P) is the primed phospho-residue) [1] [3].
  • Pseudosubstrate Inhibition: GSK3 activity is suppressed when its N-terminal serine (Ser²¹ in GSK3α, Ser⁹ in GSK3β) is phosphorylated by upstream kinases (e.g., Akt, PKA). This creates an autoinhibitory pseudosubstrate that blocks the priming pocket [1] [6].
  • Processive Phosphorylation: Primed substrates with multiple phosphorylation motifs (e.g., glycogen synthase, β-catenin) undergo sequential phosphorylation by GSK3 in a "cascade" mechanism, where each phosphorylation event creates a new primed site [1]. Key substrate examples include:
  • β-Catenin: Primed by CK1 at Ser⁴⁵, then phosphorylated by GSK3β at Thr⁴¹, Ser³⁷, and Ser³³, targeting it for proteasomal degradation [3] [5].
  • Tau Protein: Hyperphosphorylation by GSK3β at primed epitopes (e.g., Ser¹⁹⁹/Ser²⁰²) promotes neurofibrillary tangle formation in Alzheimer’s disease [1] [6].

Role in Canonical and Non-Canonical Signaling Pathways

GSK3 serves as a critical signaling node, integrating inputs from diverse pathways to regulate cellular homeostasis:

Table 3: Key Signaling Pathways Regulated by GSK3

PathwayRegulatory MechanismBiological OutcomePathway-Specific Substrates
Wnt/β-CateninWnt binding inhibits GSK3 via Dishevelled, stabilizing β-cateninTranscriptional activation of proliferation genes (c-Myc, cyclin D1)β-Catenin, APC, Axin
PI3K/AktAkt phosphorylates GSK3α/β at Ser²¹/Ser⁹, inhibiting kinase activityEnhanced glycogen synthesis, suppression of apoptosisGlycogen synthase, mTORC1 regulators
Insulin SignalingInsulin → Akt → GSK3 inhibition → glycogen synthase activationGlycogen storage, glucose homeostasisGlycogen synthase, IRS1
NF-κB ActivationGSK3β phosphorylates NEMO (IKKγ), stabilizing NF-κB complexesPro-inflammatory cytokine production, cell survivalNEMO, p65 subunit of NF-κB
Dopamine SignalingDopamine D2 receptors inhibit Akt → GSK3β activation → behavioral changesNeuronal excitability, mood regulationDARPP-32, CRMP4
  • Canonical Pathways:
  • Wnt/β-Catenin Pathway: In the absence of Wnt ligands, GSK3β (complexed with Axin, APC, and CK1) phosphorylates β-catenin, leading to its degradation. Wnt activation disassembles this destruction complex, allowing β-catenin accumulation and nuclear translocation, where it activates TCF/LEF transcription factors [3] [7].
  • PI3K/Akt Pathway: Growth factors (e.g., insulin, EGF) activate PI3K, generating PIP₃ to recruit Akt to the membrane. Akt phosphorylates GSK3α/β at Ser²¹/Ser⁹, inhibiting its activity and promoting cell survival and anabolic processes [6] [7].

  • Non-Canonical Pathways:

  • Neuroinflammation: GSK3β enhances pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by phosphorylating NEMO and facilitating NF-κB nuclear translocation [6] [8].
  • Dopamine Signaling: In bipolar disorder and Parkinson’s disease, dopamine receptor activation modulates GSK3β activity via Akt inhibition, influencing neuronal plasticity and behavior [4] [6].
  • mTOR Regulation: GSK3β phosphorylates TSC2 to inhibit mTORC1 activity, linking growth factor signaling to protein synthesis and autophagy [7] [8].

GSK3’s integration into these pathways underscores its dual roles as a tumor suppressor (e.g., promoting β-catenin degradation) or oncogene (e.g., enhancing NF-κB survival signals), depending on cellular context [7] [8]. Dysregulation of GSK3 is implicated in neurodegenerative diseases, cancer, diabetes, and mood disorders, making it a compelling therapeutic target [1] [6] [8].

Properties

CAS Number

1403602-59-4

Product Name

GSK366A

IUPAC Name

5(R)-(4-Ethyl-phenyl)-7(S)-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 4-methoxy-benzylamide

Molecular Formula

C24H25F3N4O2

Molecular Weight

458.49

InChI

InChI=1S/C24H25F3N4O2/c1-3-15-4-8-17(9-5-15)20-12-21(24(25,26)27)31-22(30-20)19(14-29-31)23(32)28-13-16-6-10-18(33-2)11-7-16/h4-11,14,20-21,30H,3,12-13H2,1-2H3,(H,28,32)/t20-,21+/m1/s1

InChI Key

YSDVNFWVVPHGFX-RTWAWAEBSA-N

SMILES

O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=CC=C(OC)C=C4

Solubility

Soluble in DMSO

Synonyms

GSK366A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.